molecular formula C9H12N2O3 B1602761 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 773126-35-5

3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B1602761
CAS No.: 773126-35-5
M. Wt: 196.2 g/mol
InChI Key: JWSDJSZHYFNBEN-UHFFFAOYSA-N
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Description

3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid: is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of beta-alanine, featuring a pyridine ring substituted with a methoxy group at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine-3-carboxylic acid.

    Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

    Alkylation: The amine is alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.

    3-Amino-3-(6-chloropyridin-3-yl)propanoic acid:

Uniqueness

3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-amino-3-(6-methoxypyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDJSZHYFNBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592375
Record name 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773126-35-5
Record name 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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